molecular formula C13H10O4 B1588955 Methyl 5-benzoylfuran-2-carboxylate CAS No. 58972-21-7

Methyl 5-benzoylfuran-2-carboxylate

Cat. No.: B1588955
CAS No.: 58972-21-7
M. Wt: 230.22 g/mol
InChI Key: FILYPAWPUAUFFC-UHFFFAOYSA-N
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Description

Methyl 5-benzoylfuran-2-carboxylate is an organic compound with the molecular formula C13H10O4.

Scientific Research Applications

Methyl 5-benzoylfuran-2-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

When handling “Methyl 5-benzoylfuran-2-carboxylate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Methyl 5-benzoylfuran-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The specific nature of these interactions can influence the activity of the enzymes and proteins, thereby affecting the overall biochemical pathways in which this compound is involved .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in the conformation of the biomolecules, affecting their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can result in changes in the levels of metabolites and the overall metabolic activity of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can affect its activity and function, as it may be concentrated in specific areas where it can interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization signals ensure that this compound reaches its intended site of action, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzoylfuran-2-carboxylate typically involves the esterification of 5-benzoylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-benzoylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Methyl 5-benzoylfuran-2-carboxylate is unique due to its specific ester and benzoyl functional groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

methyl 5-benzoylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-16-13(15)11-8-7-10(17-11)12(14)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILYPAWPUAUFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444760
Record name Methyl 5-benzoylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58972-21-7
Record name Methyl 5-benzoylfuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Benzoyl-furan-2-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Anhydrous ferric chloride 10.42 g, 0.0026 mole) and benzoyl chloride II-1(29.65 g, were dissolved in CCl4 (40 ml and added dropwise with methyl furan-2-carboxylate I-1 (24 g. 0.19 mole). The reaction mixture was then heated under refluxing for 16 hrs, and after cooling was added with water(120 ml). The mixture was extracted with CCl4 , then the CCl4 layer was washed with water, 5% sodium bicarbonate solution, and then with water, till neutral, then dried over anhydrous Magnesium sulfate and filtered. The solvent of the filtrate was evaporated under reduced pressure, the residue was recrystallized from isopropanol, and then from methanol to give compound V-1. Yield 18.75 g(42.9%).
[Compound]
Name
ferric chloride
Quantity
10.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Anhydrous ferric chloride (0.42 g, 2.6 mmole) and benzoyl chloride (29.6 g, 0.21 mole), were dissolved in CCl4 (40 mL) and added dropwise over 10 min with methyl-2-furoate (25.2 g, 0.20 mmole). The reaction mixture was then heated under reflux for 36 hours, and after cooling was added with water (120 mL). The mixture was stirred for 1 hour and then allowed to sit until it separated into two layers. The water layer and precipitate were extracted with chloroform. The chloroform extract was dried over anhydrous magnesium sulfate and then filtered. The solvent of the filtrate was removed under a reduced pressure; the residue was recrystallized from isopropanol to afford 28.4 g 5-methoxycarbonyl-2-furyl phenyl ketone in a yield of 65.0%.
[Compound]
Name
ferric chloride
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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